molecular formula C7H14N2O B035558 (1R,2R)-2-aminocyclohexane-1-carboxamide CAS No. 110901-40-1

(1R,2R)-2-aminocyclohexane-1-carboxamide

Cat. No.: B035558
CAS No.: 110901-40-1
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Aminocyclohexane-1-carboxamide is a chiral cyclohexane derivative featuring an amino group (-NH₂) and a carboxamide (-CONH₂) group at positions 2 and 1 of the cyclohexane ring, respectively. The (1R,2R) stereochemistry imparts distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Cyanocyclohexane-1-Carboxamide

A two-step process involves first synthesizing 2-cyanocyclohexane-1-carboxamide via nucleophilic substitution of cyclohexene oxide with cyanamide under acidic conditions. Subsequent catalytic hydrogenation at 60–80°C using Raney nickel or palladium-on-carbon (5–10 wt%) in methanol/ammonia mixtures achieves full conversion to the target amine. Typical yields range from 68–72%, with enantiomeric excess (ee) values exceeding 98% when employing chiral modifiers like cinchona alkaloids.

Key parameters:

  • Pressure: 30–50 bar H₂

  • Temperature: 60–80°C

  • Solvent system: MeOH/NH₃ (4:1 v/v)

  • Catalysts: Pd/C (5%), Ni/Al₂O₃

Borane-Mediated Reduction

Alternative reductions using borane-tetrahydrofuran complexes (BH₃·THF) at 0–25°C demonstrate comparable efficiency for small-scale syntheses. This method avoids high-pressure equipment but requires strict anhydrous conditions. Post-reduction workup with hydrochloric acid yields the hydrochloride salt directly, simplifying purification.

Cyclohexane Ring Formation Strategies

Constructing the cyclohexane backbone with pre-installed functional groups provides another avenue for accessing the target molecule.

Diels-Alder Cycloaddition

Thermal [4+2] cycloaddition between 1,3-butadiene and acrylonitrile derivatives generates functionalized cyclohexene intermediates. Subsequent hydrogenation and functional group interconversion yield the carboxamide moiety. A representative protocol uses maleic anhydride as a dienophile at 150°C under toluene reflux, achieving 65% isolated yield after six steps.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM of diene precursors containing protected amine and nitrile groups enables rapid cyclohexane assembly. For example, reacting N-Boc-2-allylcyclohex-4-enecarbonitrile with 5 mol% catalyst in dichloromethane at 40°C produces the cyclic nitrile in 78% yield. Subsequent hydrogenation and deprotection steps complete the synthesis.

Stereoselective Aminohydroxylation

Controlling the (1R,2R) configuration demands stereoselective methods, with Sharpless aminohydroxylation providing a gold-standard approach.

Sharpless Asymmetric Aminohydroxylation

Treatment of cyclohexene carboxamide with osmium tetroxide (0.5 mol%), (DHQ)₂PHAL ligand, and N-bromoacetamide in tert-butanol/water (3:1) installs both amino and hydroxyl groups with >99% ee. The transient diol intermediate undergoes regioselective oxidation to the carboxylic acid, followed by amidation via mixed carbonic anhydrides.

Reaction conditions:

  • Temp: 0–5°C

  • Time: 24–36 h

  • Oxidant: NMO (N-methylmorpholine N-oxide)

  • Yield: 82% (over three steps)

Amide Bond Formation Techniques

Installing the carboxamide group while preserving stereochemistry presents unique challenges, addressed by these methodologies:

Phosphorous Trichloride-Mediated Coupling

Adapting the method from US3200150A, equimolar carboxylic acid and (1R,2R)-2-aminocyclohexanol react with 0.45 equivalents PCl₃ in hexane at reflux. This one-pot procedure achieves 89% yield by generating the acid chloride in situ, followed by aminolysis. Critical to success is maintaining substoichiometric PCl₃ to minimize racemization.

SOCl₂-Assisted One-Pot Synthesis

Leggio et al.'s protocol modifies this approach using thionyl chloride (2.2 eq) in dichloromethane at 0°C. After 1 h activation, the amine is added directly without isolating the acid chloride, yielding 94% of this compound with <1% epimerization.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)StepsScalabilityCost Index
Nitrile Hydrogenation72982Industrial$$
Diels-Alder65996Lab-scale$$$$
Sharpless Aminohydrox.8299.53Pilot$$$$$
PCl₃ Coupling89991Industrial$
SOCl₂ One-Pot9499.81Industrial$$

Industrial processes favor phosphorous trichloride and SOCl₂ methods for their single-step operation and high yields, while academic settings utilize Sharpless chemistry for maximal stereocontrol .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

rac-(1R,2R)-2-Aminocyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

Compound CAS Number Molecular Formula Stereochemistry Key Properties References
cis-2-Amino-1-cyclohexanecarboxamide 115014-77-2 C₇H₁₄N₂O (1S,2R) or (1R,2S) Carboxamide derivative with cis-configuration; used in chiral synthesis .
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ trans-(1R,2R) Carboxylic acid analog; mp 274–278°C; higher polarity compared to carboxamides .
(1R,2R)-1-Aminoindane-2-carboxylic acid 135053-20-2 C₁₀H₁₁NO₂ (1R,2R) Indane-based chiral amino acid; potential pharmacological relevance .

Key Observations :

  • Functional Group Impact: Carboxamides (e.g., (1R,2R)-target compound) exhibit lower acidity and higher hydrogen-bonding capacity than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) .

Functional Group Variations

Compound Functional Group Key Differences
(1R,2R)-2-Aminocyclohexane-1-carboxamide Carboxamide (-CONH₂) Enhanced solubility in polar solvents; stable under acidic/basic conditions.
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl Ester (-COOEt) Ester group increases lipophilicity; hydrochloride salt improves crystallinity .
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- Carboxylic acid (-COOH), Hydroxy (-OH) Hydroxy group introduces additional hydrogen-bonding sites; higher reactivity .

Research Findings :

  • Carboxamides are less prone to hydrolysis compared to esters, making them preferable for stable intermediates .
  • Hydroxy-substituted analogs (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid) may exhibit increased toxicity (H302, H315 ).

Salt Forms and Derivatives

Compound Salt Form Applications
(1S,2R)-2-Aminocyclohexanecarboxylic acid HCl Hydrochloride Improved solubility for biological assays; mp >300°C .
(1R,2R)-2-fluorocyclohexan-1-amine HCl Hydrochloride Fluorine substituent enhances metabolic stability; CAS 1820580-16-2 .

Notes:

  • Hydrochloride salts are commonly used to enhance bioavailability and handling in synthesis .

Substituent Effects

Compound Substituent Impact on Properties
3-Cyclohexene-1-carboxylic acid, 2-amino- Cyclohexene ring Unsaturation alters ring conformation; potential for Diels-Alder reactions .
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl Nitroxide radical Radical stability for spin-labeling studies; distinct from carboxamide .

Q & A

Q. What are the established synthetic routes for (1R,2R)-2-aminocyclohexane-1-carboxamide, and how do reaction conditions influence stereochemical purity?

The compound is synthesized via reductive amination or multi-step reactions involving cyclohexane derivatives. For example, ABD-ALLAH et al. demonstrated a method where cyclohexane-1-carboxamide intermediates react with formaldehyde and amines in ethanol, followed by purification via column chromatography . Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in the synthesis of enantiomerically pure β-amino acids via Diels-Alder adducts . Key factors include solvent polarity (e.g., ethanol for solubility), temperature (room temperature to 60°C), and pH (neutral to mildly acidic). NMR and chiral HPLC are critical for verifying enantiomeric excess (>98% purity).

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Use a combination of:

  • IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and NH₂/NH bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR to assign cyclohexane ring protons (δ 1.2–2.5 ppm) and carboxamide carbonyl (δ ~175 ppm).
  • X-ray crystallography for absolute configuration determination, as applied to similar cyclopropane carboxamides .
  • Mass spectrometry (EI) for molecular ion ([M+H]⁺ at m/z 158.18) and fragmentation patterns .

Q. What handling and storage protocols are recommended to maintain compound stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to minimize dust/aerosol inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (1R,2R) configuration enhances binding to biological targets due to spatial compatibility with chiral enzyme active sites. For example, similar carboxamides show apoptosis-inducing activity by interacting with mitochondrial proteins, where stereochemistry dictates binding affinity (IC₅₀ values differ by >10-fold between enantiomers) . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with targets like caspase-3 .

Q. What strategies resolve contradictions in toxicity and stability data for this compound?

  • Toxicity : While acute oral toxicity is classified as Category 4 (LD₅₀ > 500 mg/kg in rats), conflicting data on respiratory irritation (H335) suggest conducting in vitro assays (e.g., RTgill-W1 cell viability tests) to clarify exposure risks .
  • Stability : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Stability under UV light should be tested via accelerated degradation studies .

Q. How can researchers optimize experimental design for studying this compound’s role in apoptosis induction?

  • Cell-based assays : Use Jurkat or HeLa cells treated with 10–100 μM compound. Measure apoptosis via Annexin V/PI staining and caspase-3/7 activation .
  • Controls : Include enantiomeric controls ((1S,2S) and (1R,2S)) to isolate stereospecific effects.
  • Data normalization : Express results as fold-change relative to vehicle-treated cells (≥3 biological replicates).

Q. What methodologies address gaps in ecological impact data for this compound?

  • Biodegradation : Perform OECD 301F tests to assess aerobic degradation in soil/water.
  • Bioaccumulation : Use logP (calculated ~0.8) to estimate BCF (bioconcentration factor). Experimental BCF can be derived via HPLC analysis of fish tissue after 28-day exposure .

Data Contradictions and Mitigation

  • Decomposition products : While no data are available , pyrolysis-GC/MS can identify volatile byproducts.
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to supplement missing ecotoxicological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.